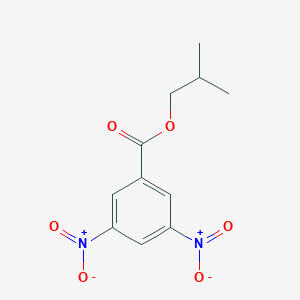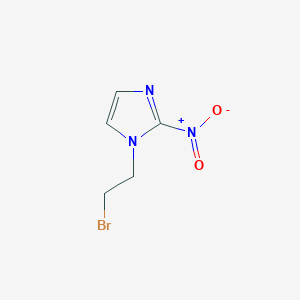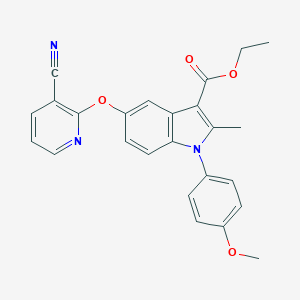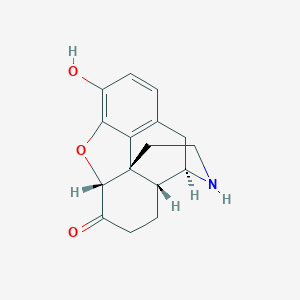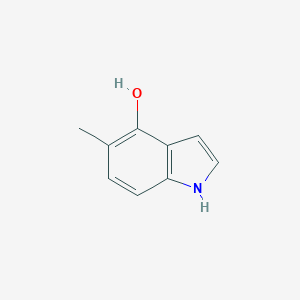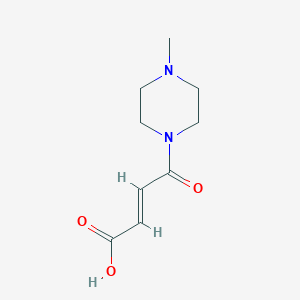
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid is a chemical compound that is commonly used in scientific research. It is also known as MPOB or MPOBA, and its chemical formula is C10H16N2O3. This compound has various applications in different fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
MPOB has various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against different cancer cell lines, including breast, lung, and colon cancer cells. MPOB has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, MPOB has been investigated for its antibacterial and antifungal properties.
Mécanisme D'action
The mechanism of action of MPOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cancer cell growth and survival. MPOB has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
MPOB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MPOB has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Additionally, MPOB has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPOB is its potent antitumor activity, which makes it a valuable tool for cancer research. It has also been shown to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of MPOB is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of MPOB and its potential side effects.
Orientations Futures
There are several future directions for research on MPOB. One area of interest is the development of MPOB derivatives with improved solubility and bioavailability. Another direction is the investigation of MPOB as a potential treatment for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of MPOB and its potential applications in cancer immunotherapy.
Méthodes De Synthèse
The synthesis of MPOB involves the reaction of 4-methylpiperazine with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which is subsequently hydrolyzed to yield MPOB. This synthesis method has been optimized to produce high yields of pure MPOB, making it suitable for large-scale production.
Propriétés
Numéro CAS |
129795-76-2 |
|---|---|
Nom du produit |
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid |
Formule moléculaire |
C9H14N2O3 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(E)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2+ |
Clé InChI |
XRJMKVGLGTYEFE-NSCUHMNNSA-N |
SMILES isomérique |
C[NH+]1CCN(CC1)C(=O)/C=C/C(=O)[O-] |
SMILES |
CN1CCN(CC1)C(=O)C=CC(=O)O |
SMILES canonique |
C[NH+]1CCN(CC1)C(=O)C=CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



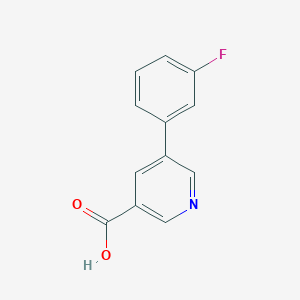

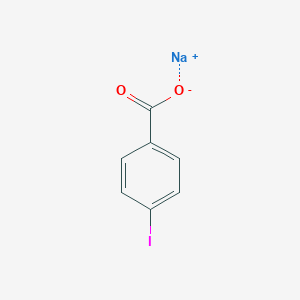

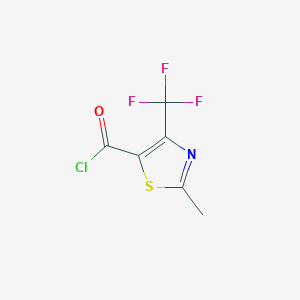
![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
![[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B170111.png)
